molecular formula C23H18F3N5O3 B10952654 5-(furan-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(furan-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10952654
M. Wt: 469.4 g/mol
InChI Key: OBXAHMVBKJKPDV-UHFFFAOYSA-N
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Description

5-(2-FURYL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a furan ring, an indole moiety, and a trifluoromethyl group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furan and indole groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-FURYL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

5-(2-FURYL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-indole-3-acetic acid
  • (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

Uniqueness

5-(2-FURYL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with a furan ring, an indole moiety, and a trifluoromethyl group. This combination of structural features imparts distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H18F3N5O3

Molecular Weight

469.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H18F3N5O3/c1-33-14-4-5-16-15(9-14)13(12-28-16)6-7-27-22(32)18-11-21-29-17(19-3-2-8-34-19)10-20(23(24,25)26)31(21)30-18/h2-5,8-12,28H,6-7H2,1H3,(H,27,32)

InChI Key

OBXAHMVBKJKPDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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